4-(Methylsulfonyl)benzene-1,2-diamine

Overview

Description

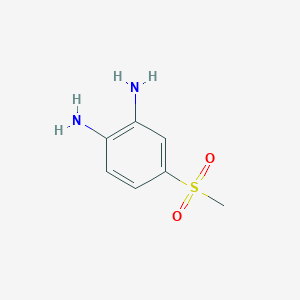

4-(Methylsulfonyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzene, featuring two amino groups (-NH2) and a methylsulfonyl group (-SO2CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)benzene-1,2-diamine typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to form 1,2-diaminobenzene.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by sulfonation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Produces methylthio derivatives.

Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

4-(Methylsulfonyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)benzene-1,2-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

1,2-Diaminobenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

4-Nitro-1,2-diaminobenzene: Contains a nitro group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.

4-Methylthio-1,2-diaminobenzene: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation and reduction behavior.

Uniqueness

4-(Methylsulfonyl)benzene-1,2-diamine is unique due to the presence of both amino and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(Methylsulfonyl)benzene-1,2-diamine, also known by its CAS number 21731-57-7, is an organic compound characterized by the presence of a methylsulfonyl group and two amino groups on a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : Approximately 170.24 g/mol

- Structure : The compound features a benzene ring substituted with a methylsulfonyl group (−SO₂CH₃) and two amino groups (−NH₂), which enhance its reactivity and solubility in biological systems.

Antimicrobial Properties

Several studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that similar compounds demonstrate both antibacterial and antifungal properties. A study on Schiff base complexes derived from related sulfonamide compounds revealed that they exhibited notable antibacterial and antifungal activities against various pathogens .

Anticancer Potential

The anticancer activity of this compound has been highlighted in multiple studies. One notable study synthesized alkylsulfonyl derivatives and evaluated their effects against human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly downregulated Bcl-2 gene expression, which is crucial for cancer cell survival, suggesting potential as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in disease pathways, potentially inhibiting their function.

- Gene Regulation : Studies have shown that treatment with related compounds can lead to changes in the expression levels of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₀N₂O₂S | Contains methylsulfonyl group enhancing solubility |

| N1-Methyl-4-nitrobenzene-1,2-diamine | C₇H₉N₃O₂ | Contains a nitro group affecting reactivity |

| 3-Amino-4-methylbenzenesulfonamide | C₇H₁₀N₂O₂S | Different positioning of amino group |

Case Studies

- Antibacterial Activity Study : A series of Schiff base complexes derived from sulfonamide precursors were synthesized and tested for antibacterial efficacy. The results indicated that some complexes exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a study focusing on the anticancer potential of sulfonamide derivatives, compounds featuring the methylsulfonyl moiety were found to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic genes such as Bcl-2 .

Q & A

Basic Questions

Q. What are the key synthetic steps for 4-(Methylsulfonyl)benzene-1,2-diamine, and how is purity validated?

- Methodological Answer : The synthesis typically involves:

- Nitration : Introduction of nitro groups to a benzene precursor.

- Reduction : Conversion of nitro groups to amines (e.g., using hydrogenation with Pd/C).

- Sulfonylation : Reaction with methylsulfonyl chloride under anhydrous conditions.

Purification is achieved via recrystallization or column chromatography. Purity is confirmed using HPLC (≥95% purity) and NMR spectroscopy (e.g., characteristic sulfonyl proton absence and amine peaks at δ 4.5–5.5 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identifies amine protons (broad peaks) and sulfonyl group integration.

- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1300–1150 cm⁻¹).

- Mass Spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability tests (via TLC/NMR over 6–12 months) confirm degradation <5%. Avoid exposure to moisture or light, as sulfonamides are prone to hydrolysis .

Advanced Research Questions

Q. How can competing side reactions during sulfonylation be suppressed?

- Methodological Answer :

- Temperature Control : Maintain reaction at 0–5°C to limit over-sulfonylation.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 diamine:sulfonyl chloride).

Monitor intermediates via in-situ IR or TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

- Methodological Answer :

- High-Resolution Data : Collect diffraction data at synchrotron sources (e.g., λ = 0.7 Å).

- Refinement : Use SHELXL with restraints for disordered atoms.

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths (e.g., C–S: 1.76 Å vs. 1.78 Å computed). Adjust hydrogen-bonding networks based on studies like Narvekar & Srinivasan (2020) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., alkyl, halogen) at the 4-position via nucleophilic substitution.

- Bioactivity Assays : Test inhibition of cancer cell lines (e.g., IC50 in MCF-7 via MTT assay).

- Computational Modeling : Perform docking (AutoDock Vina) to correlate substituent hydrophobicity (ClogP) with binding affinity (Ki) .

Q. What experimental approaches validate the compound’s mechanism in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure Km and Vmax changes via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- X-ray Co-crystallization : Resolve enzyme-inhibitor complexes (e.g., PDB ID: 2CQ-like resolution) .

Q. Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays under identical conditions (e.g., 10% FBS, 37°C).

- Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and Western blotting for target engagement .

Properties

IUPAC Name |

4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUNCRCMUXPZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426243 | |

| Record name | 4-(methylsulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-57-7 | |

| Record name | 4-(Methylsulfonyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(methylsulfonyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.